1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-[2-(3-nitrophenoxy)ethyl]imidazole |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)10-2-1-3-11(8-10)17-7-6-13-5-4-12-9-13/h1-5,8-9H,6-7H2 |
InChI Key |
WITOOSRPFRQFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN2C=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 3 Nitrophenoxy Ethyl 1h Imidazole
Retrosynthetic Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable forward chemical reactions.
For the target compound, 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole (I), the most logical disconnection is the C-N bond between the imidazole (B134444) ring and the ethyl linker. This is a common and reliable bond-forming strategy in heterocyclic chemistry. This disconnection leads to two key synthons: an imidazolyl anion (or its equivalent) and a 2-(3-nitrophenoxy)ethyl cation (or its electrophilic equivalent).
Figure 1: Retrosynthetic Disconnection of this compound
Where Im represents the imidazole ring and X is a leaving group (e.g., Br, Cl).
The corresponding synthetic equivalents for these synthons are imidazole (III) and a halogenated phenoxyethyl intermediate such as 1-(2-bromoethoxy)-3-nitrobenzene (B76942) (II). Imidazole is a readily available commercial reagent. The synthesis therefore hinges on the successful preparation of the 3-nitrophenoxyethyl precursor (II).
Precursor Synthesis and Characterization
The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors.
Synthesis of 3-Nitrophenoxyethyl Precursors
The primary precursor required is an electrophilic derivative of 2-(3-nitrophenoxy)ethanol (B97097). This can be synthesized and then converted to a more reactive intermediate.
A common method for forming the ether linkage is the Williamson ether synthesis. This involves the reaction of 3-nitrophenol (B1666305) with a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or 2-bromoethanol, under basic conditions. The base, typically a carbonate or hydroxide, deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.
Reaction Scheme 1: Synthesis of 2-(3-Nitrophenoxy)ethanol
The resulting alcohol, 2-(3-nitrophenoxy)ethanol (VI), can then be converted into a better electrophile for the subsequent reaction with imidazole. This is typically achieved by converting the hydroxyl group into a good leaving group, such as a halide (bromide or chloride) or a sulfonate ester (e.g., tosylate). Halogenation can be accomplished using reagents like thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide, yielding the halogenated phenoxyethyl intermediate (II).
Synthesis of Imidazole Core Precursors
Imidazole (III) is a fundamental heterocyclic compound that is widely available commercially. For synthetic purposes, it can be prepared through various methods, one of the most classic being the Radiszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. However, for the scope of this synthesis, commercially sourced imidazole is typically used due to its availability and high purity.
Direct Synthesis Pathways
The final step in assembling the target molecule involves forming the C-N bond between the imidazole and the 3-nitrophenoxyethyl moiety.
Nucleophilic Substitution Approaches Utilizing Imidazole
The most direct and widely employed method for this transformation is the N-alkylation of imidazole. Imidazole is an excellent nucleophile, and its reaction with suitable alkylating agents is a high-yielding and reliable process.
This approach involves the direct reaction of imidazole with a pre-synthesized halogenated intermediate like 1-(2-bromoethoxy)-3-nitrobenzene (II, X=Br). The reaction is a classic Sₙ2 nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the electrophilic carbon atom attached to the halogen, displacing the halide ion.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN), which can solvate the ions formed during the reaction. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often added. The base deprotonates the N-H of imidazole, increasing its nucleophilicity and driving the reaction to completion.
Reaction Scheme 2: N-Alkylation of Imidazole
The reaction conditions can be optimized by adjusting the temperature, base, and solvent to achieve high yields and purity. Below is a table summarizing typical conditions for such alkylations.
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | DMF, Acetonitrile | Polar aprotic solvents facilitate Sₙ2 reactions. |
| Base | K₂CO₃, NaH | Deprotonates imidazole to form the more potent imidazolide (B1226674) nucleophile. |
| Temperature | Room Temperature to 80 °C | Reaction rate increases with temperature, but side reactions can occur at higher temperatures. |
| Reactant Ratio | Imidazole:Alkyl Halide (1:1 to 1.2:1) | A slight excess of imidazole can ensure complete consumption of the alkylating agent. |
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is typically isolated through an aqueous workup to remove the inorganic base and salt byproducts, followed by extraction with an organic solvent and purification by column chromatography or recrystallization.
Optimization of Reaction Conditions and Reagent Stoichiometry
A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction would involve the coupling of a 1-(2-haloethyl)-1H-imidazole intermediate with 3-nitrophenol in the presence of a base. The optimization of this synthesis is crucial for maximizing the yield and purity of the final product. Key parameters that require careful consideration include the choice of solvent, base, temperature, and the stoichiometry of the reactants.
The selection of an appropriate solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often employed in Williamson ether synthesis as they can effectively solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion.
The choice and stoichiometry of the base are also paramount. A slight excess of a moderately strong base is typically used to ensure complete deprotonation of the 3-nitrophenol. Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The use of a stronger base like sodium hydride may lead to higher yields but requires anhydrous conditions.
Reaction temperature and duration are interdependent variables that need to be optimized. While higher temperatures can accelerate the reaction rate, they may also promote the formation of side products. A systematic study to determine the optimal temperature that balances reaction rate and selectivity is necessary.
A hypothetical optimization of the reaction between 1-(2-chloroethyl)-1H-imidazole and 3-nitrophenol is presented in the table below.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (1.2) | Acetonitrile | 80 | 24 | 65 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 18 | 75 |
| 3 | NaH (1.1) | THF | 60 | 12 | 85 |
| 4 | Cs₂CO₃ (1.2) | DMF | 100 | 12 | 82 |
Alternative Coupling Strategies for Imidazole and Phenoxyethyl Moieties
Beyond the Williamson ether synthesis, other coupling strategies can be envisioned for the formation of the ether linkage in this compound.
The Mitsunobu reaction offers a powerful alternative for the synthesis of ethers from alcohols and acidic pronucleophiles. In this context, 1-(2-hydroxyethyl)-1H-imidazole could be reacted with 3-nitrophenol in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it typically proceeds under mild, neutral conditions. However, the stoichiometry of the reagents needs to be carefully controlled, and the removal of byproducts like triphenylphosphine oxide can sometimes be challenging.
Another potential route is the Ullmann condensation , which involves the copper-catalyzed coupling of an aryl halide with an alcohol. For the synthesis of the target molecule, this could involve the reaction of 1-bromo-3-nitrobenzene (B119269) with 1-(2-hydroxyethyl)-1H-imidazole. Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. However, modern modifications utilizing copper catalysts with specific ligands can often be performed under milder conditions.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the synthetic intermediates and the final product, this compound, is essential to obtain a compound of high purity. Common techniques include:
Crystallization: This is a primary method for purifying solid compounds. The choice of solvent is critical to ensure that the compound is soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution. For nitro-containing aromatic compounds, solvents like ethanol, methanol, or mixtures of ethyl acetate (B1210297) and hexanes are often effective.
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, silica (B1680970) gel column chromatography is a standard technique. A gradient elution system, for instance, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from starting materials and byproducts.
Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to protonate the imidazole nitrogen, transferring it to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to regenerate the free base, which can then be extracted back into an organic solvent.
Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency Considerations
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Williamson Ether Synthesis | 1-(2-haloethyl)-1H-imidazole, 3-nitrophenol, Base | Cost-effective reagents, straightforward procedure. | May require harsh conditions (high temperature, strong base), potential for side reactions. |
| Mitsunobu Reaction | 1-(2-hydroxyethyl)-1H-imidazole, 3-nitrophenol, PPh₃, DEAD/DIAD | Mild reaction conditions, high stereospecificity (if applicable). | Stoichiometric amounts of reagents, purification from byproducts can be difficult. |
| Ullmann Condensation | 1-bromo-3-nitrobenzene, 1-(2-hydroxyethyl)-1H-imidazole, Copper catalyst | Good for forming aryl ethers. | Often requires high temperatures, catalyst can be expensive or difficult to remove. |
The Williamson ether synthesis is often the most practical and cost-effective method for large-scale synthesis due to the availability and low cost of the starting materials. However, optimization is crucial to achieve high yields and minimize the formation of byproducts.
The Mitsunobu reaction , while elegant and effective for its mild conditions, is generally more expensive due to the cost of the phosphine and azodicarboxylate reagents. Its primary advantage lies in its reliability for complex molecules where harsh basic or high-temperature conditions are not tolerated.
The Ullmann condensation provides a direct route from an aryl halide, but the often-demanding reaction conditions and the need for a metal catalyst can be drawbacks. Modern catalytic systems have improved the scope and mildness of this reaction, making it a more viable option than in the past.
Ultimately, the choice of the synthetic route for this compound would depend on factors such as the desired scale of the synthesis, cost considerations, and the availability of specific starting materials and reagents.
Advanced Spectroscopic and Crystallographic Characterization of 1 2 3 Nitrophenoxy Ethyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to assign every proton and carbon atom in the structure of 1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole and confirm the connectivity between its distinct structural fragments.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted spectrum of this compound would exhibit distinct signals corresponding to the protons of the imidazole (B134444) ring, the ethyl linker, and the 3-nitrophenoxy group.
The three protons on the imidazole ring are expected to appear as singlets or narrow multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position is generally the most deshielded. The ethyl linker gives rise to two signals, each integrating to two protons. These signals are expected to be triplets due to coupling with each other (³JHH ≈ 5-7 Hz). The methylene (B1212753) group attached to the imidazole nitrogen (-N-CH₂-) would likely resonate around δ 4.4-4.6 ppm, while the methylene group attached to the phenoxy oxygen (-O-CH₂-) would appear slightly further upfield, around δ 4.2-4.4 ppm.
The aromatic protons of the 3-nitrophenoxy group present a more complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The proton positioned between the two electron-withdrawing groups (nitro and ether) is expected to be the most deshielded. The remaining protons would appear as a series of doublets, triplets, or doublet of doublets in the δ 7.2-8.0 ppm range.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Imidazole H-2 | ~7.80 | s | - |
| Imidazole H-4 | ~7.25 | s | - |
| Imidazole H-5 | ~7.10 | s | - |
| N-CH₂ | ~4.50 | t | ~5.0 |
| O-CH₂ | ~4.30 | t | ~5.0 |
| Phenyl H-2 | ~7.85 | t | ~2.2 |
| Phenyl H-4 | ~7.70 | ddd | ~8.2, 2.2, 1.0 |
| Phenyl H-5 | ~7.50 | t | ~8.2 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment. The molecule this compound contains 11 unique carbon signals.
The carbons of the imidazole ring are expected to resonate in the range of δ 118-140 ppm. The ethyl linker carbons (-N-CH₂- and -O-CH₂-) would appear in the δ 45-70 ppm region. The six carbons of the 3-nitrophenoxy ring would be observed in the aromatic region (δ 108-160 ppm). The carbon atom directly bonded to the nitro group (C-NO₂) and the one bonded to the ether oxygen (C-O) are the most deshielded within this ring system.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Imidazole C-2 | ~138.0 |
| Imidazole C-4 | ~128.5 |
| Imidazole C-5 | ~118.0 |
| N-CH₂ | ~48.0 |
| O-CH₂ | ~67.0 |
| Phenyl C-1 (C-O) | ~158.0 |
| Phenyl C-2 | ~115.0 |
| Phenyl C-3 (C-NO₂) | ~149.0 |
| Phenyl C-4 | ~122.0 |
| Phenyl C-5 | ~130.0 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary.
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the two methylene signals of the ethyl linker (-N-CH₂- and -O-CH₂-), confirming their adjacent positions. It would also reveal the coupling relationships between the protons on the 3-nitrophenoxy ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals for all protonated carbons by correlating the ¹H and ¹³C spectra. For instance, the proton signal at ~δ 4.50 ppm would show a correlation to the carbon signal at ~δ 48.0 ppm, assigning them as the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:
From the N-CH₂ protons to the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment.
From the O-CH₂ protons to the C-1 carbon of the phenoxy ring, confirming the ether linkage.
From the phenoxy ring protons to adjacent and geminal carbons, confirming their assignments.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₁₁H₁₁N₃O₃. The calculated exact mass for the protonated molecule [M+H]⁺ would be used to confirm this formula with high confidence, typically within a few parts per million (ppm).
Molecular Formula: C₁₁H₁₁N₃O₃
Calculated Exact Mass ([M+H]⁺): 234.0873 Da
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable information about the molecule's structure and bond strengths.
The fragmentation of this compound is expected to proceed through the cleavage of the most labile bonds, primarily the C-O and C-N bonds of the ethyl ether linkage.
Plausible Fragmentation Pathways:
Cleavage of the Ar-O bond: This is less common but could lead to a neutral loss of 3-nitrophenol (B1666305).
Cleavage of the O-CH₂ bond: This is a major expected pathway, leading to the formation of a 3-nitrophenoxide anion or a 3-nitrophenoxy radical and the key fragment ion m/z 95.06 , corresponding to the [2-(1H-imidazol-1-yl)ethyl] cation.
Cleavage of the N-CH₂ bond: This would lead to the formation of the imidazolylmethyl cation at m/z 81.04 .
Fragmentation of the nitrophenyl group: Loss of NO₂ (46 Da) or NO (30 Da) from the parent ion or fragment ions is also a characteristic pathway for nitroaromatic compounds.
Table 3: Predicted Major Fragment Ions in MS/MS Analysis of this compound
| m/z (Predicted) | Proposed Structure / Identity |
|---|---|
| 234.0873 | [M+H]⁺ (Precursor Ion) |
| 139.0348 | [3-nitrophenoxy]⁺ |
| 95.0607 | [CH₂CH₂-Imidazole+H]⁺ |
Through the combined application of these advanced NMR and mass spectrometry techniques, a complete and unambiguous structural characterization of this compound can be achieved, forming the basis for any further chemical or biological investigation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its distinct structural components: the imidazole ring, the nitrophenoxy group, the ethyl bridge, and the aromatic C-H bonds.
A hypothetical data table of expected IR absorption bands for the key functional groups is presented below. These values are based on established correlation charts for organic compounds.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| C=N (Imidazole Ring) | 1650 - 1550 | Stretching |
| C=C (Aromatic Ring) | 1600 - 1450 | Stretching |
| N-O (Nitro Group) | 1550 - 1500 (asymmetric) | Stretching |
| N-O (Nitro Group) | 1350 - 1300 (symmetric) | Stretching |
| C-O (Aryl Ether) | 1260 - 1200 | Stretching |
| C-N (Imidazole Ring) | 1300 - 1200 | Stretching |
This table is illustrative and actual peak positions would need to be determined experimentally.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing
To perform X-ray crystallography, a high-quality single crystal of this compound would first need to be grown. Several common techniques could be employed for this purpose:
Slow Evaporation: A saturated solution of the compound in a suitable solvent would be allowed to evaporate slowly and undisturbed over several days or weeks. As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.
Solvent Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble, and then layering a second solvent (an "anti-solvent") in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization at the interface.
Vapor Diffusion: Similar to solvent diffusion, this technique involves placing a solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the solution, inducing crystallization.
The choice of solvents and the specific conditions (e.g., temperature) would be critical and determined through empirical screening.
Once a suitable crystal is obtained and analyzed by an X-ray diffractometer, the resulting data would allow for the calculation of precise geometric parameters. For this compound, this would include:
Bond Lengths: The distances between the nuclei of bonded atoms (e.g., C-C, C-N, C-O, N-O).
Bond Angles: The angles formed by three connected atoms (e.g., O-C-C, C-N-C).
Torsional Angles (Dihedral Angles): The angles that describe the conformation around a rotatable bond, such as the orientation of the nitrophenoxy group relative to the imidazole ring.
These parameters would be presented in detailed tables in a formal crystallographic report.
The crystallographic data would also reveal how individual molecules of this compound are arranged in the solid state. The analysis would focus on identifying non-covalent interactions that stabilize the crystal packing, which could include:
π-π Stacking: Interactions between the aromatic rings of the imidazole and nitrophenoxy groups of adjacent molecules.
C-H···O Hydrogen Bonds: Weak hydrogen bonds involving hydrogen atoms attached to carbon and the oxygen atoms of the nitro or ether groups.
C-H···N Hydrogen Bonds: Interactions between C-H groups and the nitrogen atoms of the imidazole ring.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Understanding these interactions is crucial for explaining the physical properties of the compound in its solid state.
Computational Chemistry and Theoretical Modeling of 1 2 3 Nitrophenoxy Ethyl 1h Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy levels within the molecule. researchgate.net
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.gov It is a widely used approach for determining the ground-state properties of molecules due to its balance of accuracy and computational cost. ijsrset.com For "1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole," DFT calculations can be employed to optimize the molecular geometry, yielding precise information about bond lengths, bond angles, and dihedral angles.
These calculations also provide electronic properties such as total energy, dipole moment, and atomic charges. The optimized geometry corresponds to the lowest energy conformation of the molecule on its potential energy surface.
Table 1: Calculated Ground State Properties of this compound using DFT
| Property | Value |
| Total Energy (Hartree) | -855.123456 |
| Dipole Moment (Debye) | 4.5 |
| Area (Ų) | 220.5 |
| Volume (ų) | 180.9 |
Note: The values in this table are hypothetical and for illustrative purposes.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. pku.edu.cn
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comnih.gov For "this compound," the presence of the electron-withdrawing nitro group and the electron-rich imidazole (B134444) ring influences the energies of these frontier orbitals. rsc.org
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide quantitative measures of the molecule's reactivity.
Table 2: Frontier Molecular Orbital Energies and Reactivity Indices for this compound
| Parameter | Value (eV) |
| EHOMO | -6.8 |
| ELUMO | -2.3 |
| HOMO-LUMO Gap (ΔE) | 4.5 |
| Electronegativity (χ) | 4.55 |
| Chemical Hardness (η) | 2.25 |
| Global Electrophilicity Index (ω) | 4.61 |
Note: The values in this table are hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. deeporigin.comlibretexts.org The ESP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. scispace.comchemrxiv.org
Typically, regions of negative potential (colored in shades of red) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are associated with atomic nuclei and are prone to nucleophilic attack. For "this compound," the ESP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring, while positive potential would be located around the hydrogen atoms.
Conformational Analysis and Energy Minima Identification
The flexibility of the ethyl linker in "this compound" allows for multiple conformations. Conformational analysis aims to identify the stable arrangements of the atoms in a molecule and the energy barriers between them. nih.gov
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is less computationally expensive than quantum chemical calculations and is well-suited for exploring the conformational space of large molecules. nih.gov
Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms over time. scielo.brresearchgate.net An MD simulation can reveal how the molecule moves and changes its conformation at a given temperature. ajchem-a.comresearchgate.net For "this compound," MD simulations can be used to explore the different orientations of the nitrophenoxy and imidazole rings relative to each other. rdd.edu.iq
A torsional scan, also known as a potential energy surface (PES) scan, is a computational technique used to explore the conformational space of a molecule by systematically rotating one or more dihedral angles and calculating the energy at each step. wuxiapptec.com This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing transition states between conformers.
For "this compound," key dihedral angles to scan would include those around the C-C and C-O bonds of the ethyl linker. The resulting conformational landscape would illustrate the relative energies of different conformers and the barriers to their interconversion. semanticscholar.org
Table 3: Relative Energies of Hypothetical Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| A | 60 | 180 | 0.0 |
| B | -60 | 180 | 0.2 |
| C | 180 | 60 | 1.5 |
| D | 180 | -60 | 1.6 |
Note: The values in this table are hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation and characterization of newly synthesized compounds. By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structural verification. nih.govrsc.org The primary method involves quantum mechanical calculations, most commonly using Density Functional Theory (DFT). nih.gov
The process begins with a conformational analysis to find the lowest energy (most stable) three-dimensional structure of this compound. This optimized geometry is then used for the calculation of NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is widely applied at a suitable level of theory, such as B3LYP/6-311+G(d,p), to compute the isotropic shielding values for each nucleus. nih.govq-chem.comresearchgate.net These values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
Recent advancements also incorporate machine learning algorithms, which are trained on large databases of experimental and calculated NMR data to refine predictions and improve accuracy. researchgate.netarxiv.org
Below is a table of hypothetical ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such a computational study.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)
| Atom Type | Atom Position (Illustrative) | Predicted Chemical Shift (δ, ppm) |
| ¹H | Imidazole C2-H | 7.85 |
| ¹H | Imidazole C4-H | 7.25 |
| ¹H | Imidazole C5-H | 7.10 |
| ¹H | N-CH₂ | 4.40 |
| ¹H | O-CH₂ | 4.20 |
| ¹H | Nitrophenoxy C2-H | 7.90 |
| ¹H | Nitrophenoxy C4-H | 7.65 |
| ¹H | Nitrophenoxy C5-H | 7.30 |
| ¹H | Nitrophenoxy C6-H | 8.05 |
| ¹³C | Imidazole C2 | 138.1 |
| ¹³C | Imidazole C4 | 128.5 |
| ¹³C | Imidazole C5 | 119.2 |
| ¹³C | N-CH₂ | 48.5 |
| ¹³C | O-CH₂ | 67.3 |
| ¹³C | Nitrophenoxy C1 (C-O) | 158.0 |
| ¹³C | Nitrophenoxy C2 | 115.0 |
| ¹³C | Nitrophenoxy C3 (C-NO₂) | 149.5 |
| ¹³C | Nitrophenoxy C4 | 122.0 |
| ¹³C | Nitrophenoxy C5 | 130.0 |
| ¹³C | Nitrophenoxy C6 | 125.0 |
Note: This data is illustrative and represents typical values that would be obtained from DFT/GIAO calculations.
The simulation of vibrational frequencies is crucial for interpreting Infrared (IR) spectra. This computational analysis helps assign specific absorption bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations. entos.aiq-chem.com
The methodology involves optimizing the molecular geometry of this compound and then performing a frequency calculation at the same level of theory, for instance, using the B3LYP functional with a 6-31G(d) basis set. researchgate.netdtic.mil This calculation solves for the second derivatives of the energy with respect to the nuclear positions, yielding a Hessian matrix. nih.gov Diagonalizing this matrix gives the vibrational frequencies and the corresponding normal modes.
It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and systematic errors inherent in the computational method, thereby improving agreement with experimental data. chemrxiv.org
An illustrative table of key predicted vibrational frequencies for this compound is provided below.
Interactive Data Table: Simulated Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
| 3120 | Medium | Aromatic C-H Stretch (Phenoxy) |
| 3080 | Medium | Aromatic C-H Stretch (Imidazole) |
| 2960 | Weak | Aliphatic C-H Stretch (Ethyl) |
| 1585 | Strong | Aromatic C=C Stretch |
| 1530 | Very Strong | Asymmetric NO₂ Stretch |
| 1350 | Very Strong | Symmetric NO₂ Stretch |
| 1250 | Strong | Aryl-O-C Asymmetric Stretch |
| 1100 | Medium | C-N Stretch (Imidazole Ring) |
| 880 | Strong | C-H Out-of-Plane Bend (Aromatic) |
| 740 | Strong | C-N-C Bend (Imidazole Ring) |
Note: This data is hypothetical. The assignments correspond to the expected vibrational modes for the functional groups present in the molecule.
Molecular Docking and Dynamics Simulations for Investigating Potential Molecular Interactions
Molecular docking and dynamics simulations are powerful computational tools used to explore how a molecule, such as this compound, might interact with a biological macromolecule like a protein. These methods provide insights into non-covalent binding without implying any clinical efficacy.
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. wikipedia.orgnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and a chosen protein target. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). A specific binding site, such as an enzyme's active site or a receptor's cavity, is defined for the docking simulation. youtube.com
Docking algorithms, such as those in AutoDock or GOLD, systematically sample different positions and conformations of the ligand within the defined site. h-its.orgcam.ac.uk A scoring function is then used to estimate the fitness of each pose, predicting the most likely binding mode. nih.gov The analysis of the top-ranked poses reveals potential key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. meilerlab.org
The following table provides a hypothetical example of the interactions between this compound and the active site of a hypothetical kinase.
Interactive Data Table: Modeled Ligand-Target Interactions
| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |
| Imidazole Nitrogen | TYR 215 | Hydrogen Bond | 2.9 |
| Nitrophenoxy Oxygen | LYS 180 | Hydrogen Bond | 3.1 |
| Imidazole Ring | PHE 280 | π-π Stacking | 3.8 |
| Phenoxy Ring | LEU 175 | Hydrophobic | 4.2 |
| Ethyl Linker | VAL 165 | van der Waals | 3.9 |
Note: This data is for illustrative purposes only and models interactions with a hypothetical protein binding site.
The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy in kcal/mol. rsc.orgsebastianraschka.com This score is a composite of various energetic terms, including electrostatic interactions, van der Waals forces, and desolvation penalties. diva-portal.org A lower binding energy score generally indicates a more favorable binding pose.
To further refine these energetic predictions and to account for the dynamic nature of the molecules, Molecular Dynamics (MD) simulations can be performed on the docked complex. researchgate.netresearchgate.net MD simulations model the movement of atoms over time, allowing for an assessment of the stability of the binding pose and a more rigorous calculation of the binding free energy using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). core.ac.uk These calculations provide a more detailed energetic profile of the ligand-target interaction. nih.gov
An example of energetic data that could be generated for different binding poses of this compound is shown below.
Interactive Data Table: Energetic Analysis of Binding Poses
| Binding Pose ID | Estimated Binding Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Key Stabilizing Residues |
| Pose 1 | -8.5 | -5.2 | -3.3 | TYR 215, PHE 280 |
| Pose 2 | -7.9 | -4.8 | -3.1 | LYS 180, LEU 175 |
| Pose 3 | -7.2 | -4.1 | -3.1 | VAL 165 |
Note: This data is a hypothetical representation of results from a molecular docking and binding energy calculation study.
Structure Activity Relationship Sar Studies of 1 2 3 Nitrophenoxy Ethyl 1h Imidazole and Its Analogs
Design Principles for Structural Modification
The design of analogs of 1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole is guided by established principles of medicinal chemistry, focusing on the targeted alteration of its three main components to probe and optimize biological activity.
The imidazole (B134444) ring is a key pharmacophoric element, capable of participating in various non-covalent interactions, including hydrogen bonding and metal coordination. Modifications to this moiety can significantly impact a compound's binding affinity and intrinsic activity. Design strategies often involve:
Substitution on the Imidazole Ring: Introducing small alkyl or electron-withdrawing/donating groups at the C2, C4, or C5 positions of the imidazole ring can modulate its electronic properties and steric profile. For instance, the addition of a methyl group can enhance van der Waals interactions within a receptor's binding pocket, while a cyano group can alter the electrostatic potential.
Bioisosteric Replacement: Replacing the imidazole ring with other five-membered aromatic heterocycles, such as triazole, pyrazole, or oxazole, can help to determine the importance of the specific arrangement of nitrogen atoms for biological activity. These bioisosteres can offer different hydrogen bonding patterns and dipole moments, leading to altered receptor interactions.
N-Alkylation: While the parent compound features an N-ethylphenoxy substituent, variations in the nature of the substituent on the imidazole nitrogen can be explored. However, for this class of compounds, the focus is typically on modifications of the other two components.
The nitrophenoxy group plays a critical role in the molecule's interaction with its biological target, likely through aromatic and polar interactions. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the electronic character of the phenyl ring and participate in specific hydrogen bonding or dipole-dipole interactions.
Positional Isomerism of the Nitro Group: Moving the nitro group from the meta (3-position) to the ortho (2-position) or para (4-position) can have a profound impact on the molecule's conformation and its ability to fit into a binding site. The position of the nitro group dictates the directionality of its electronic effects and its accessibility for interactions. Studies on analogous nitrophenyl derivatives have shown that positional changes of the nitro group can lead to significant variations in biological activity.
Substitution with Other Groups: Replacing the nitro group with other substituents allows for a systematic exploration of electronic and steric effects.
Steric Effects: Introducing bulkier groups (e.g., tert-butyl) or smaller substituents (e.g., halogens) can probe the steric tolerance of the receptor's binding pocket.
Disubstitution or Polysubstitution: Adding a second or third substituent to the phenyl ring can further refine the molecule's properties, potentially leading to enhanced selectivity or affinity.
The ethyl linker provides a crucial spatial orientation between the imidazole and nitrophenoxy moieties. Its length and flexibility are key determinants of how the two terminal ring systems are presented to the biological target.
Chain Length Variation: The length of the alkyl chain can be systematically varied (e.g., from a single methylene (B1212753) group to a propyl or butyl chain) to determine the optimal distance between the imidazole and nitrophenoxy rings for receptor binding. Studies on similar phenoxyalkyl imidazoles have demonstrated that altering the linker length can significantly impact binding affinity.
Introduction of Rigidity: Incorporating rigid elements, such as a double bond (alkene) or a cyclopropyl (B3062369) group, into the linker can restrict the conformational freedom of the molecule. This can be advantageous if a specific conformation is required for optimal binding, as it reduces the entropic penalty upon binding.
Introduction of Heteroatoms: Replacing a methylene group in the linker with a heteroatom, such as an oxygen (ether) or nitrogen (amine), can introduce additional hydrogen bonding capabilities and alter the linker's polarity and flexibility.
Synthetic Pathways for Analogous Compounds
The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common and versatile approach is the Williamson ether synthesis, which allows for the coupling of the imidazole and nitrophenoxy moieties via the ethyl linker.
A general synthetic scheme would involve the following steps:
Preparation of the N-(2-hydroxyethyl)imidazole: This intermediate can be synthesized by the reaction of imidazole with 2-chloroethanol (B45725) or ethylene (B1197577) oxide in the presence of a base.
Williamson Ether Synthesis: The hydroxyl group of N-(2-hydroxyethyl)imidazole is then deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide is subsequently reacted with a suitably substituted nitro-halobenzene (e.g., 1-fluoro-3-nitrobenzene) to form the desired ether linkage.
Variations in the final product can be readily achieved by using different starting materials in this general scheme:
To introduce substituents on the imidazole ring, a pre-substituted imidazole can be used in the initial step.
To modify the nitrophenoxy group, various substituted nitro-halobenzenes or nitrophenols can be employed in the Williamson ether synthesis step.
To alter the linker, imidazole can be reacted with haloalcohols of different chain lengths (e.g., 3-chloropropanol) to generate the desired N-(hydroxyalkyl)imidazole intermediate.
An alternative approach involves the reaction of imidazole with a pre-formed 1-(2-haloethoxy)-3-nitrobenzene. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the final analogs.
Assessment of Structural Modifications on Specific Biological Interactions (mechanistic focus, avoiding clinical outcomes)
The biological activity of the synthesized analogs is typically assessed through a battery of in vitro assays to determine their affinity and functional activity at specific receptors or enzymes. This mechanistic focus allows for a direct correlation between structural changes and biological interactions.
Radioligand binding assays are a common method used to determine the affinity of a compound for a specific receptor. In these assays, the ability of a test compound to displace a known radiolabeled ligand from its receptor is measured. The results are typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
For a hypothetical series of analogs of this compound, the following SAR trends might be observed in a receptor binding assay, for instance, at the histamine (B1213489) H3 receptor, a common target for imidazole-containing compounds. nih.gov
Table 1: Hypothetical Receptor Binding Affinities of this compound Analogs
| Compound ID | Imidazole Moiety | Linker | Phenoxy Moiety | Receptor Binding Affinity (Ki, nM) |
| Parent | 1H-imidazole | -CH₂CH₂- | 3-Nitrophenoxy | 50 |
| A1 | 2-Methyl-1H-imidazole | -CH₂CH₂- | 3-Nitrophenoxy | 35 |
| A2 | 4-Methyl-1H-imidazole | -CH₂CH₂- | 3-Nitrophenoxy | 65 |
| B1 | 1H-imidazole | -CH₂CH₂- | 4-Nitrophenoxy | 25 |
| B2 | 1H-imidazole | -CH₂CH₂- | 2-Nitrophenoxy | 120 |
| B3 | 1H-imidazole | -CH₂CH₂- | 4-Cyanophenoxy | 15 |
| B4 | 1H-imidazole | -CH₂CH₂- | 4-Methoxyphenoxy | 250 |
| C1 | 1H-imidazole | -CH₂CH₂CH₂- | 3-Nitrophenoxy | 80 |
| C2 | 1H-imidazole | -CH₂- | 3-Nitrophenoxy | 300 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Imidazole Substitution: A small methyl group at the 2-position of the imidazole ring (Compound A1) may be beneficial for binding, possibly by engaging in favorable hydrophobic interactions. However, substitution at the 4-position (Compound A2) could be detrimental, suggesting steric hindrance in that region of the binding pocket.
Phenoxy Substitution: The position of the nitro group on the phenoxy ring appears to be critical. A para-nitro group (Compound B1) may lead to a doubling in affinity compared to the meta-position of the parent compound. An ortho-nitro group (Compound B2), however, could significantly decrease affinity, likely due to steric clashes or an unfavorable electronic arrangement. Replacing the nitro group with another strong electron-withdrawing group like cyano at the para-position (Compound B3) might further enhance affinity, indicating the importance of this electronic feature. nih.gov Conversely, an electron-donating methoxy (B1213986) group (Compound B4) could drastically reduce binding affinity.
Linker Length: The ethyl linker in the parent compound appears to be optimal or near-optimal in this hypothetical scenario. Both shortening the linker to a single methylene group (Compound C2) and lengthening it to a propyl chain (Compound C1) may result in a decrease in binding affinity, suggesting that the two-carbon spacing is ideal for positioning the imidazole and nitrophenoxy rings for effective receptor interaction.
These in vitro binding studies are fundamental to building a comprehensive SAR model for this class of compounds, guiding the design of future analogs with improved biological profiles.
Impact on Enzyme Inhibition/Activation Profiles (In Vitro Studies)
The structure-activity relationship (SAR) of this compound and its analogs is significantly defined by their interactions with various enzymes. The core imidazole ring is a key pharmacophore found in numerous clinical drugs, recognized for its ability to coordinate with metal ions, particularly the heme iron in enzymes like cytochrome P450 (CYP) isozymes. researchgate.net In vitro studies on analogous compounds reveal that the N-3 nitrogen of the imidazole ring can act as a potent ligand, directly participating in the catalytic cycle of metalloenzymes, often leading to inhibition.
The phenoxyethyl linker serves as a crucial scaffold, orienting the terminal nitrophenyl ring into specific binding pockets within the enzyme's active site. Research on related structures indicates that the aryl moieties, such as the phenoxy group, engage in important π-π and π-cation stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and charged residues like Arginine (Arg). researchgate.net The nature and substitution pattern on this phenyl ring are critical determinants of binding affinity and selectivity.
In the case of this compound, the nitro group at the meta-position (3-position) of the phenoxy ring significantly influences the molecule's electronic properties. This electron-withdrawing group can modulate the electrostatic potential of the ring, affecting its interaction with the enzyme's active site. SAR studies on various imidazole-based inhibitors have demonstrated that modifications to this terminal aromatic ring can drastically alter inhibitory potency. For instance, the position of the nitro group (ortho, meta, or para) or its replacement with other substituents (e.g., halogens, alkyl, or methoxy groups) would be expected to fine-tune the inhibitory profile against a panel of enzymes.
Imidazole derivatives have shown inhibitory activity against several enzyme families, including:
Lanosterol 14α-demethylase (CYP51): A key enzyme in fungal ergosterol (B1671047) biosynthesis, making it a common target for antifungal agents. rjptonline.org
Heme Oxygenase (HO): Inhibition of this enzyme is a strategy for conditions like neonatal jaundice. researchgate.net
Protein Kinases: Various kinases, such as VEGFR-2 and B-Raf, are targets for anticancer imidazole derivatives, where the compounds interfere with ATP binding or substrate interaction. semanticscholar.org
The following table illustrates hypothetical SAR trends for analogs of this compound against a generic protein kinase, based on established principles for this class of compounds.
| Analog Modification (relative to parent compound) | Hypothesized Rationale for Change in Activity | Expected Impact on IC₅₀ |
|---|---|---|
| Shift of Nitro group from 3-position to 4-position | Alters the molecule's dipole moment and electrostatic interactions in the binding pocket. The 4-position may allow for more favorable hydrogen bonding. | Potentially Lower (Increased Potency) |
| Replacement of Nitro group with a Chloro group | Reduces the electron-withdrawing strength and introduces a different steric and hydrophobic profile, potentially altering binding orientation. | Variable (Increase or Decrease) |
| Replacement of Phenoxy linker with a Phenyl linker | Removes the flexible ether oxygen, making the molecule more rigid. The role of the phenoxy group is often more important than a phenyl group for certain interactions. researchgate.net | Likely Higher (Decreased Potency) |
| Addition of a methyl group to the imidazole ring | May cause steric hindrance at the active site, preventing optimal binding and coordination of the imidazole nitrogen. | Likely Higher (Decreased Potency) |
Modulation of Cellular Signaling Pathways (Cell-Based Assays, mechanistic)
The enzymatic inhibition profiles of this compound and its analogs translate directly into their ability to modulate critical cellular signaling pathways. The imidazole scaffold is a versatile structural motif capable of interacting with a wide array of proteins, enzymes, and receptors, thereby influencing cellular function. rjptonline.orgresearchgate.net Mechanistic cell-based assays are essential to elucidate how these compounds exert their biological effects downstream of direct enzyme interaction.
A primary mechanism by which imidazole derivatives modulate signaling is through the inhibition of protein kinases. semanticscholar.org For example, inhibition of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can block angiogenesis signaling cascades, which are crucial for tumor growth. semanticscholar.org Similarly, targeting kinases within the mitogen-activated protein kinase (MAPK) cascade, such as B-Raf, can halt proliferative signals in cancer cells. semanticscholar.org Cell-based assays for such compounds would typically measure:
Phosphorylation Status: Using techniques like Western blotting or ELISA to quantify the phosphorylation levels of downstream proteins (e.g., ERK, MEK) to confirm pathway inhibition.
Cell Proliferation: Assays like MTT or BrdU incorporation to determine the cytostatic or cytotoxic effects resulting from pathway modulation.
Apoptosis Induction: Flow cytometry analysis (e.g., Annexin V staining) to confirm if pathway inhibition leads to programmed cell death. semanticscholar.org Some imidazole derivatives are known to be potent apoptosis inducers. nih.gov
The specific structure of this compound, with its distinct electronic and steric features, would determine its selectivity and potency towards different signaling pathways. The nitrophenoxy moiety, in particular, can be modified to optimize these interactions. For instance, SAR studies on related compounds have shown that subtle changes to the substituents on the terminal aryl ring can switch a compound's activity between different kinase families or even from an antagonist to an agonist for certain receptors. nih.govfrontiersin.org
The following table outlines potential signaling pathways that could be modulated by this class of compounds and the corresponding cell-based assays used for mechanistic studies.
| Target Signaling Pathway | Mechanism of Modulation | Relevant Cell-Based Assay |
|---|---|---|
| MAPK/ERK Pathway | Inhibition of upstream kinases like B-Raf or MEK. | Western blot for phosphorylated ERK (p-ERK); Cell viability assays (e.g., MCF-7, HCT-116 cells). semanticscholar.org |
| PI3K/Akt/mTOR Pathway | Direct or indirect inhibition of key kinases in the pathway, affecting cell survival and proliferation. | Analysis of phosphorylated Akt (p-Akt) levels; Glucose uptake assays. |
| Angiogenesis Signaling | Inhibition of VEGFR-2, leading to reduced endothelial cell proliferation and migration. | Tube formation assays using HUVEC cells; Cell migration (wound healing) assays. |
| p53-MDM2 Interaction | Disruption of the p53-MDM2 protein-protein interaction, stabilizing p53 and inducing apoptosis. nih.gov | Co-immunoprecipitation to assess protein binding; Reporter gene assays for p53 transcriptional activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For a compound series like the analogs of this compound, QSAR can be a powerful tool to predict the activity of novel derivatives and guide the design of more potent and selective molecules.
Selection of Molecular Descriptors
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. The selection of relevant descriptors is a critical step, as they must capture the structural variations responsible for the differences in biological activity across the analog series. For imidazole-based compounds, a wide range of descriptors are typically calculated using software packages like DRAGON, HyperChem, or via molecular docking outputs. researchgate.net
These descriptors can be broadly categorized as follows:
Physicochemical Descriptors: These describe properties like hydrophobicity (LogP), molar refractivity (MR), molecular weight, and polarizability. They are crucial for modeling a compound's absorption and distribution.
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, electrostatic energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). They are vital for understanding interactions with polar residues in an enzyme's active site. The electron-withdrawing nitro group in the parent compound makes these descriptors particularly important.
Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule and describe atomic connectivity, branching, and shape (e.g., molecular connectivity indices, Wiener index). nih.gov
Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide precise information on atomic charges, bond orders, and energies. researchgate.net
3D Descriptors: These are derived from the 3D conformation of the molecule and include information on steric properties, surface area, and molecular volume. researchgate.net
The table below provides examples of molecular descriptors commonly used in QSAR studies of imidazole derivatives.
| Descriptor Category | Specific Descriptor Example | Information Encoded |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Molecular hydrophobicity and ability to cross cell membranes. |
| Electronic | Dipole Moment | Overall polarity of the molecule and its potential for dipole-dipole interactions. |
| Topological | Chi Indices (Molecular Connectivity) | Degree of branching and complexity of the molecular skeleton. nih.gov |
| Quantum Chemical | HOMO/LUMO Energy Gap | Molecular reactivity and stability. |
| 3D / Steric | Molecular Volume (V) | The space occupied by the molecule, relevant for steric fit within a binding site. researchgate.net |
| Docking-Derived | Predicted Binding Energy | The calculated strength of the interaction between the ligand and its target protein. researchgate.net |
Development of Predictive Models for Molecular Interactions
Once a set of molecular descriptors has been calculated for a series of analogs, a predictive QSAR model is developed using various statistical methods. The process typically involves dividing the dataset into a training set, used to build the model, and a test set, used to validate its predictive power. rjptonline.org The goal is to create a statistically robust equation that can accurately predict the biological activity of new, unsynthesized compounds based solely on their calculated descriptors.
Several methods are employed to develop these predictive models:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the biological activity to a small number of the most influential descriptors. researchgate.net
Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets where the number of descriptors is large or when descriptors are correlated with each other. researchgate.netnih.gov
Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships between descriptors and activity, often providing more accurate predictions than linear methods. nih.govresearchgate.net
k-Nearest Neighbors (kNN): This method predicts the activity of a compound based on the average activity of its 'k' most similar neighbors in the descriptor space. researchgate.netnih.gov
The validity and predictive capability of a developed QSAR model are assessed using several statistical metrics, such as the coefficient of determination (R²), the cross-validated correlation coefficient (q² or R²cv), and the predictive R² (pred_R²) for the external test set. researchgate.net A high-quality QSAR model not only accurately predicts activity but also provides insights into the key molecular features—steric, electronic, or hydrophobic—that govern the interactions of the compounds with their biological target. rjptonline.org
The following table compares common QSAR modeling techniques.
| Modeling Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Finds the best-fitting linear equation between activity and a set of descriptors. researchgate.net | Easy to interpret; provides a clear equation. | Assumes a linear relationship; sensitive to outliers. |
| Partial Least Squares (PLS) | Reduces a large number of correlated descriptors into a smaller set of orthogonal latent variables. nih.gov | Handles large, correlated datasets well; robust. | Can be more difficult to interpret than MLR. |
| Artificial Neural Networks (ANN) | Uses interconnected nodes (neurons) in layers to model complex non-linear patterns. nih.gov | Excellent for non-linear relationships; high predictive power. | Prone to overfitting; is a "black box" model, making interpretation difficult. |
| k-Nearest Neighbors (kNN) | Classifies a new compound based on the properties of its closest neighbors in the training set. researchgate.net | Simple to understand and implement; non-parametric. | Performance is highly dependent on the choice of 'k' and the distance metric. |
Mechanistic Investigations of 1 2 3 Nitrophenoxy Ethyl 1h Imidazole in Biological Systems in Vitro and Pre Clinical Models, Mechanistic Focus Only
Exploration of Molecular Targets and Pathways
There is no published research identifying the specific molecular targets or pathways affected by 1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole.
Interaction with Histamine (B1213489) Release Pathways in Cellular Models
No studies have been found that investigate the effect of this compound on histamine release.
Investigation of Cellular Glucose Metabolism Modulation in Pre-clinical Cellular Models (Mechanistic Focus)
There is no available data on how this compound may modulate cellular glucose metabolism.
Studies on Other Specific Cellular Processes (e.g., ion channel modulation, kinase activity)
Research on the influence of this compound on other cellular processes such as ion channel activity or kinase signaling is not present in the current scientific literature.
Cellular Uptake and Subcellular Localization Studies (In Vitro)
There are no studies detailing the mechanisms of cellular entry, transport, or subcellular distribution of this compound.
Mechanistic Studies on Cellular Signaling Cascades
No information is available regarding the impact of this compound on specific cellular signaling cascades.
Receptor Occupancy and Ligand-Receptor Dynamics
There are no published receptor binding assays or studies on the ligand-receptor dynamics for this compound.
Downstream Signaling Events (e.g., second messenger production, protein phosphorylation)
While direct evidence is absent for this compound, the broader class of imidazole-containing compounds is known to modulate various signaling pathways.
One potential mechanism involves the modulation of enzymes that generate second messengers. For instance, some imidazole (B134444) derivatives are known to interact with adenylyl cyclase and phosphodiesterases, enzymes that control the levels of cyclic adenosine (B11128) monophosphate (cAMP). Alterations in cAMP levels can subsequently affect the activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes.
Furthermore, many biologically active imidazole compounds are recognized as inhibitors of protein kinases. It is plausible that this compound could influence signaling cascades by inhibiting the phosphorylation of key proteins. For example, pathways such as the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for cell proliferation, survival, and differentiation, are common targets for imidazole-based kinase inhibitors.
The nitroaromatic component of the molecule also suggests potential mechanisms related to redox signaling. The enzymatic reduction of the nitro group can lead to the formation of reactive nitrogen species, which can act as signaling molecules and modulate the activity of various proteins through post-translational modifications like S-nitrosylation.
Table 1: Potential Downstream Signaling Targets Based on Imidazole and Nitroaromatic Moieties
| Signaling Component | Potential Effect of this compound | Implicated Moiety |
|---|---|---|
| Adenylyl Cyclase | Modulation of cAMP production | Imidazole |
| Protein Kinases (e.g., PKA, MAPK, Akt) | Inhibition of phosphorylation cascades | Imidazole |
This table is speculative and based on the activities of related compounds, not on direct experimental data for this compound.
Gene Expression Profiling and Proteomic Analysis in Response to Compound Exposure (In Vitro)
No gene expression or proteomic studies have been published for this compound. However, based on the known activities of related compounds, several hypotheses can be formulated regarding its potential impact on cellular gene and protein expression.
Exposure of cells to imidazole-based compounds with anti-inflammatory properties has been shown to alter the expression of genes involved in the inflammatory response. This can include the downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).
The presence of a nitro group, a feature of some antimicrobial and cytotoxic agents, suggests that exposure to this compound might induce a stress response at the genetic level. This could involve the upregulation of genes related to DNA damage repair, oxidative stress responses (e.g., Nrf2 pathway), and apoptosis.
Proteomic analyses of cells treated with nitroimidazole compounds have revealed changes in the abundance of proteins involved in energy metabolism and redox homeostasis. A proteomic approach for this compound would likely focus on identifying protein adducts resulting from the reduction of the nitro group and quantifying changes in the expression of proteins involved in cellular stress responses and specific signaling pathways.
Table 2: Hypothetical Gene and Protein Expression Changes Following Exposure to this compound
| Class of Gene/Protein | Predicted Change in Expression | Rationale (Based on Related Compounds) |
|---|---|---|
| Pro-inflammatory Cytokines | Downregulation | Anti-inflammatory activity of some imidazoles |
| DNA Damage Response Genes | Upregulation | Potential genotoxicity of nitroaromatic compounds |
| Oxidative Stress Response Genes | Upregulation | Redox cycling of the nitro group |
| Apoptosis-related Proteins | Upregulation | Cellular stress and DNA damage |
This table presents hypothetical scenarios and is not based on experimental data for the specified compound.
Analytical Methodologies for Research and Quantification of 1 2 3 Nitrophenoxy Ethyl 1h Imidazole
Spectrophotometric and Fluorimetric Detection Methods
Spectroscopic methods are based on the interaction of electromagnetic radiation with the analyte. These techniques are widely used for quantification and can also provide insights into chemical processes.
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for quantifying compounds that absorb light in the ultraviolet or visible regions of the spectrum. The presence of the nitrophenoxy aromatic system and the imidazole (B134444) ring, both of which are strong chromophores, makes 1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole an excellent candidate for UV-Vis analysis.
The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for nitrophenoxy compounds typically falls in the 300-400 nm range. researchgate.net
| Concentration (µg/mL) | Absorbance at 315 nm |
|---|---|
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
Resulting Linear Regression Equation: y = 0.0305x + 0.001 (R² = 0.9999)
While rapid and simple, UV-Vis spectrophotometry is less specific than HPLC. Any other substance in the sample matrix that absorbs at the same wavelength will interfere with the measurement, leading to inaccurate results. Therefore, this method is best suited for the analysis of pure substances or simple mixtures where interfering substances are absent.
Fluorescence spectroscopy is an extremely sensitive detection method that measures the emission of light from a substance that has absorbed light. While many imidazole derivatives are fluorescent, the presence of a nitro group (-NO2) on the aromatic ring of this compound has a profound effect on its photophysical properties.
Aromatic nitro compounds are well-known to be either non-fluorescent or very weakly fluorescent. nih.gov The nitro group is strongly electron-withdrawing and acts as an efficient fluorescence quencher. rsc.orginstras.com Upon absorption of light and promotion to an excited singlet state, the molecule rapidly undergoes non-radiative decay processes, primarily through highly efficient intersystem crossing to the triplet state. rsc.org This rapid quenching process means that fluorescence emission is not a significant de-excitation pathway.
Due to this inherent fluorescence quenching, fluorescence spectroscopy is not a suitable technique for the detection or quantification of this compound. However, the quenching phenomenon itself could be exploited in mechanistic studies. For example, in competitive binding assays, the displacement of a fluorescent ligand by the non-fluorescent this compound could be monitored by a decrease in fluorescence signal.
Hyphenated Techniques for Identification and Quantification
Hyphenated techniques provide a multi-dimensional analytical approach, enhancing both the separation of analytes from complex mixtures and their subsequent structural identification and quantification. The choice of technique is often dictated by the analyte's physicochemical properties, such as volatility, polarity, and thermal stability, as well as the specific requirements of the analysis, including sensitivity and the need for detailed structural information.
Both GC-MS and LC-MS are powerful tools for the detection of trace amounts of this compound and the identification of its potential metabolites in research samples, such as in vitro metabolism assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For a molecule like this compound, direct analysis by GC-MS may be feasible, though derivatization might be employed to improve its volatility and chromatographic behavior. In a typical GC-MS analysis, the compound would be separated on a capillary column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.
Sample Preparation and Derivatization: While direct injection may be possible, derivatization techniques, such as silylation, can be used to increase the volatility of the molecule, particularly if metabolites with more polar functional groups are being investigated.
Instrumentation and Operating Conditions: A standard GC-MS system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) would be suitable. The injector and transfer line temperatures would be optimized to ensure efficient volatilization without thermal degradation. The mass spectrometer would typically be operated in electron ionization (EI) mode to generate a library-searchable fragmentation pattern.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value/Information |
| Retention Time | Dependent on column and temperature program |
| Molecular Ion (M+) | m/z 247 |
| Key Fragment Ions | m/z 139 (nitrophenoxy moiety), m/z 109 (CH2-imidazole moiety), m/z 81 (imidazole ring fragmentation), m/z 68 (imidazole ring) |
The data in this table is predictive and based on the general fragmentation patterns of related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It is particularly well-suited for the analysis of this compound and its potential metabolites from complex biological matrices generated in research studies.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the method of choice for separation. A C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency, would be employed.
Ionization and Mass Analysis: Electrospray ionization (ESI) in positive ion mode is expected to be an effective method for ionizing the imidazole nitrogen. The protonated molecule [M+H]+ would then be subjected to tandem mass spectrometry (MS/MS) for structural confirmation and metabolite identification. High-resolution mass spectrometry (HRMS), such as with a time-of-flight (TOF) or Orbitrap analyzer, would provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its metabolites.
Metabolite Identification
In research settings, understanding the metabolic fate of a compound is crucial. In vitro studies using liver microsomes or other subcellular fractions can generate potential metabolites. LC-MS/MS is the primary tool for identifying these metabolites. Common metabolic transformations for a molecule like this compound could include hydroxylation of the aromatic rings, N-oxidation of the imidazole ring, or cleavage of the ether linkage. These modifications result in predictable mass shifts from the parent compound, which can be detected by MS. The fragmentation pattern of a suspected metabolite in an MS/MS experiment would be compared to that of the parent compound to pinpoint the site of modification.
Table 2: Predicted LC-MS/MS Data for this compound
| Parameter | Predicted Value/Information |
| Retention Time | Dependent on column and mobile phase gradient |
| Precursor Ion [M+H]+ | m/z 248 |
| Product Ions (MS/MS) | m/z 139 (nitrophenoxy moiety), m/z 110 (ethyl-imidazole moiety), m/z 82 (protonated imidazole ring), m/z 68 (imidazole ring) |
| Potential Metabolites | [M+H+16]+ (hydroxylation), [M+H-123]+ (ether cleavage) |
The data in this table is predictive and based on the general fragmentation patterns of related compounds.
While MS provides valuable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. The hyphenation of LC with NMR (LC-NMR) allows for the acquisition of NMR data on separated components from a complex mixture. This is particularly useful for identifying unknown impurities or metabolites without the need for their isolation.
Modes of Operation: LC-NMR can be operated in on-flow, stopped-flow, or loop-collection modes. In on-flow mode, NMR spectra are acquired as the analyte elutes from the column. For more detailed structural information, including two-dimensional (2D) NMR experiments, the flow can be stopped when the peak of interest is in the NMR flow cell (stopped-flow mode). Alternatively, the peak can be collected in a loop for later, more extensive NMR analysis.
Structural Information: ¹H NMR and ¹³C NMR spectra, along with 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can provide a complete picture of the molecular structure. For this compound, NMR would confirm the substitution pattern on the phenoxy ring and the connectivity of the ethyl-imidazole side chain.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole Ring | ||
| H-2 | ~7.5 | ~137 |
| H-4 | ~7.0 | ~129 |
| H-5 | ~6.9 | ~119 |
| Ethyl Linker | ||
| N-CH₂ | ~4.3 (t) | ~48 |
| O-CH₂ | ~4.2 (t) | ~68 |
| Nitrophenoxy Ring | ||
| H-2' | ~7.8 (t) | ~122 |
| H-4' | ~7.7 (dd) | ~116 |
| H-5' | ~7.4 (t) | ~130 |
| H-6' | ~7.1 (dd) | ~110 |
| C-1' | - | ~158 |
| C-2' | - | ~122 |
| C-3' | - | ~149 |
| C-4' | - | ~116 |
| C-5' | - | ~130 |
| C-6' | - | ~110 |
(t = triplet, dd = doublet of doublets). The data in this table is predictive and based on established chemical shift values for similar structural motifs.
By combining the separation power of LC with the detailed structural insights from NMR, LC-NMR is an unparalleled technique for the definitive characterization of compounds like this compound and its related substances in complex research samples.
Future Research Directions and Unexplored Avenues for 1 2 3 Nitrophenoxy Ethyl 1h Imidazole
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
While classical methods for N-alkylation of imidazoles are established, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole. nih.gov Modern synthetic methodologies offer significant advantages over traditional approaches. wjpsonline.com Green chemistry principles, such as reducing solvent use and energy consumption, are paramount. rsc.org
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for imidazole (B134444) derivatives. scilit.combenthamscience.com
Flow Chemistry: Continuous flow processes, particularly using solid-supported catalysts like zeolites, can enhance reaction efficiency, safety, and scalability while simplifying purification. thalesnano.com
Sustainable Catalysis: The use of reusable magnetic catalysts or novel organo-catalysts could replace hazardous reagents, aligning with green chemistry principles by facilitating easy catalyst recovery and minimizing waste. rsc.orgresearchgate.net
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form the target compound would improve atom economy and reduce the number of synthetic and purification steps. researchgate.net
| Synthetic Strategy | Primary Advantages | Potential Challenges | Key Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. benthamscience.com | Scalability for industrial production, potential for localized overheating. | Optimization of reaction conditions (temperature, time, power) for the specific substrates. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, scalability, potential for automation. thalesnano.com | Initial setup cost, potential for channel clogging with solid catalysts or products. | Development of robust heterogeneous catalysts and optimization of flow parameters (rate, temperature, pressure). |
| Sustainable Catalysis | Catalyst reusability, reduced environmental impact, milder reaction conditions. rsc.org | Catalyst deactivation over time, ensuring high selectivity and activity. | Design of highly active and stable catalysts (e.g., functionalized magnetic nanoparticles). |
| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Complexity in reaction design and optimization to avoid side products. | Identification of suitable starting materials and catalysts to enable a convergent synthesis. |
Advanced Materials Science Applications (e.g., polymer incorporation, sensor development)
The unique structural features of this compound make it a promising candidate for materials science applications. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, while the nitrophenyl group offers electronic and optical properties that can be exploited. elsevierpure.comresearchgate.net
Future research should investigate:
Polymer Incorporation: The compound could be functionalized and incorporated as a monomer or additive into polymer backbones (e.g., polyamides, polyimides). researchgate.net This could yield materials with enhanced thermal stability, specific ion-conductive properties for use in batteries, or unique dielectric characteristics. mdpi.com
Chemical Sensor Development: The imidazole ring is an excellent ligand for various metal ions. researchgate.net This property can be harnessed to develop fluorescent or electrochemical sensors. The nitrophenoxy group can act as a signaling unit, where binding of an analyte to the imidazole ring modulates its optical or electrochemical response. Research could focus on creating thin films or functionalized surfaces for the selective detection of specific analytes like heavy metal ions or hydrazine. researchgate.netrsc.org
| Application Area | Underlying Principle | Potential Functionality of the Compound | Research Objective |
|---|---|---|---|
| Functional Polymers | Incorporation of functional monomers to tailor polymer properties. | Imidazole for cross-linking or ion coordination; nitrophenyl for electronic properties. | Synthesize novel polymers with enhanced thermal stability or conductivity. |
| Electrochemical Sensors | Modulation of an electrochemical signal upon analyte binding. | Imidazole as the recognition site; nitrophenyl as the redox-active signaling unit. | Develop a selective sensor for environmental pollutants or biological molecules. |
| Fluorescent Probes | Changes in fluorescence emission (quenching or enhancement) upon interaction with a target. | The entire molecule could act as a fluorophore whose properties are altered by analyte binding. | Design a probe for real-time detection of specific ions or molecules in solution or biological systems. rsc.org |
Expansion of Computational Modeling to Predict Novel Interactions and Design Further Analogs
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. mdpi.com For this compound, a comprehensive in silico investigation could rapidly advance its development.
Future computational studies should include:
Density Functional Theory (DFT): To calculate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties, providing insights into the compound's reactivity and potential for electronic applications.
Molecular Docking: To screen large libraries of biological targets (e.g., enzymes, receptors) and predict potential binding affinities and modes. acs.org This can identify promising therapeutic areas for the compound. mdpi.comfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity is identified, QSAR models can be developed to predict the activity of novel, structurally related analogs. nih.gov This allows for the rational design of derivatives with potentially improved potency or selectivity.
Molecular Dynamics (MD) Simulations: To study the stability of the compound when bound to a biological target and to understand the dynamics of the interaction over time. mdpi.com
| Computational Method | Objective | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. | Electron distribution, spectral properties (IR, NMR), reaction mechanism insights. |
| Molecular Docking | Identify potential biological targets and binding modes. frontiersin.org | Binding affinity scores, interaction patterns (e.g., hydrogen bonds) with proteins. researchgate.net |
| QSAR | Guide the design of more potent analogs. nih.gov | A predictive model linking structural features to biological activity. |
| Molecular Dynamics (MD) | Assess the stability of ligand-protein complexes. mdpi.com | Information on conformational changes and the dynamic nature of the binding interaction. |
Deeper Elucidation of Complex Molecular Mechanisms in Research Models
Given the broad spectrum of biological activities associated with both imidazole and nitroaromatic compounds, it is crucial to investigate the specific molecular mechanisms of this compound. nih.govpharmacyjournal.netnih.gov Nitroimidazoles, for instance, are known to have complex modes of action, sometimes acting as thiol scavengers or undergoing bioreduction to form reactive intermediates. nih.govresearchgate.net
Future research should aim to:
Identify Biological Targets: Initial screening guided by computational docking should be validated experimentally using techniques like cellular thermal shift assays (CETSA) or affinity chromatography to identify specific protein binding partners.
Cell-Based Assays: A broad panel of assays should be employed to investigate effects on cell proliferation, apoptosis, cell cycle, and inflammatory pathways in relevant cancer or microbial cell lines. jchemrev.com
Mechanism of Action Studies: Once a biological effect is confirmed, further studies should probe the specific mechanism. For example, if the compound shows antimicrobial activity, its effects on cell wall synthesis, DNA replication, or cellular respiration should be investigated. nih.gov For nitro-based compounds, assessing their role as redox cyclers or their interaction with critical thiols like trypanothione (B104310) in parasites is a key avenue. nih.gov
Exploration of New Spectroscopic Techniques for Real-Time Monitoring of Molecular Interactions
Understanding how this compound interacts with its targets requires dynamic, real-time measurements. Advanced spectroscopic techniques can provide unprecedented insights into binding kinetics and conformational changes that are often missed by endpoint assays. spectroscopyonline.com
Promising avenues for exploration include:
Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique can be used to monitor interactions in situ, providing information on changes in molecular vibrations upon binding, which is useful for studying interactions in complex media. spectroscopyonline.com
Fluorescence Spectroscopy: If the compound is intrinsically fluorescent or can be labeled, techniques like Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization can be used to study binding events in living cells. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 2D Exchange Spectroscopy (EXSY) can provide detailed kinetic and equilibrium data for ligand-protein binding, elucidating the effects of molecular structure on binding affinity. nih.gov
Ultrafast Spectroscopy: Attosecond and femtosecond spectroscopy can capture the earliest events in molecular interactions, such as electron and nuclear dynamics during a chemical reaction or upon light absorption, which could be relevant for understanding photosensitive applications or reaction mechanisms at a fundamental level. scitechdaily.com
By systematically pursuing these future research directions, the scientific community can fully characterize the properties and potential of this compound, paving the way for its application in diverse fields ranging from medicine to advanced materials.
Q & A
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses in studies involving this compound?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC values and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. recommends power analysis to determine sample sizes, ensuring reproducibility .
Data Interpretation and Contradictions
Q. How should researchers address inconsistent results in the compound’s solubility across different solvents?
Q. What strategies validate the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. suggests simulating gastric pH (1.2–6.8) to assess hydrolytic stability, with LC-MS identifying breakdown products (e.g., nitro-reduced intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
